molecular formula C18H10F4N4O3S B4628500 5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol

5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B4628500
M. Wt: 438.4 g/mol
InChI Key: YMGPJWOBBKELIL-HCGXMYGOSA-N
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Description

  • The 1,2,4-triazole derivatives are a class of compounds with significant interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

  • A study by Xu et al. (2006) details the synthesis of a compound similar to the one , using a reaction with 2,3-dimethoxybenzaldehyde.
  • Srivastava et al. (2016) discuss the synthesis of a triazole compound, providing insights into the potential synthesis pathway for the compound of interest.

Molecular Structure Analysis

  • The structural and conformational features of similar 1,2,4-triazole derivatives have been investigated using X-ray diffraction and molecular modeling techniques, as noted in a study by Karayel & Özbey (2008).

Chemical Reactions and Properties

  • Research by Chauhan et al. (2019) highlights the chemical reactivity of a similar triazole compound, providing a basis for understanding the chemical behavior of the compound .

Physical Properties Analysis

  • Studies like those conducted by Sarala et al. (2006) provide information on the crystal and molecular structure, which can be indicative of the physical properties of similar compounds.

Chemical Properties Analysis

  • The chemical properties, such as reactivity and interaction with other compounds, can be inferred from studies like those of Akremi et al. (2011) and Gein et al. (2008), which discuss the synthesis and reactions of structurally similar compounds.

Scientific Research Applications

Antiparasitic Activity

One study discusses a new analogue of nifurtimox, 1-[(5-Nitro-2-furyl)methylene]amino-1,2,4-triazole, demonstrating activity against Tripanosoma cruzi. The structural analysis highlights E-sZ conformation along the N=C-C moiety, facilitated by C-H...O and C-H...N interactions, suggesting potential antiparasitic applications (Caracelli et al., 1996).

Material Science Applications

Research on thiocyanation and halogenation of 2-substituted 4-(2-furyl)thiazoles indicates directed reactions to specific positions under controlled conditions, implying applications in synthetic chemistry and material sciences by enabling targeted modifications of molecular structures (Saldabol et al., 2002).

Crystal Structure Analysis for Drug Design

The synthesis and crystal structure analysis of compounds like 5-(p-Toly1)-4-[2-(2,4-dichlorophenoxy)acetamido]-l,2,4- triazole-3-thione reveal detailed molecular geometries. Such analyses are essential for drug design, offering insights into the molecular interactions that define biological activity and pharmacokinetics (Xue et al., 2008).

Potential Anti-HIV Agents

A study on the synthesis of 10-aryl-, 10-aralkyl-, and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones explores potential anti-HIV agents. This research illustrates the therapeutic application possibilities of triazole derivatives in antiviral drug development (Liu et al., 1993).

Antimicrobial Activity

Another study synthesizes Schiff bases of 4-amino-1,2,4-triazole derivatives with a pyrazole moiety, screening them for in vivo analgesic and in vitro antioxidant activities. The significant analgesic and antioxidant properties observed suggest potential applications in developing new pharmaceuticals (Karrouchi et al., 2016).

properties

IUPAC Name

3-(furan-2-yl)-4-[(E)-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4N4O3S/c19-11-6-12(20)15(22)16(14(11)21)28-8-10-4-3-9(29-10)7-23-26-17(24-25-18(26)30)13-2-1-5-27-13/h1-7H,8H2,(H,25,30)/b23-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGPJWOBBKELIL-HCGXMYGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-4-{[(E)-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol

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